1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride
Description
1-Piperidin-1-ylpiperidine-4-carbaldehyde hydrochloride is a piperidine derivative featuring a piperidin-1-yl substituent at position 1 and a carbaldehyde group at position 4 of the piperidine ring, with a hydrochloride counterion. The aldehyde group at position 4 offers unique reactivity, enabling participation in condensation or nucleophilic addition reactions, while the hydrochloride salt enhances solubility and stability.
Properties
IUPAC Name |
1-piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-10-11-4-8-13(9-5-11)12-6-2-1-3-7-12;/h10-11H,1-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZRHAHFXMMITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)N2CCC(CC2)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4-Piperidone Hydrochloride as a Key Intermediate
The preparation of 4-piperidone hydrochloride hydrate, as detailed in patent WO2022195497A1, serves as a foundational step. This intermediate is synthesized via:
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Etherification : N-Carbethoxy-4-piperidone reacts with trimethyl orthoformate (TMOF) in methanol at 40°C, catalyzed by p-toluenesulfonic acid (PTSA), yielding N-Carbethoxy-4,4-dimethoxypiperidine.
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Hydrolysis : Treatment with sodium hydroxide (10% w/v) at reflux converts the ether to 4,4-dimethoxypiperidine.
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Acid-Mediated Cyclization : Reaction with 30% HCl at 75°C for 4 hours produces 4-piperidone hydrochloride hydrate in 86.37% yield (98.08% purity).
This high-yielding, industrial-scale method avoids toxic reagents, making it a viable precursor for downstream modifications.
Functionalization of 4-Piperidinecarboxylic Acid Derivatives
Chinese patent CN111484444A demonstrates a pathway from 4-piperidinecarboxylic acid to N-benzyl-4-piperidinecarboxaldehyde, adaptable for the target compound:
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Esterification : 4-Piperidinecarboxylic acid is treated with thionyl chloride (1:1–3 g/mL) to form methyl 4-piperidinecarboxylate hydrochloride.
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Alkylation : Reaction with benzyl bromide and triethylamine introduces the benzyl group, yielding N-benzyl-4-piperidinecarboxylate.
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Nitrile Formation : Hydrolysis to the carboxylic acid, followed by amidation and dehydration, generates 1-benzylpiperidine-4-carbonitrile.
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Aldehyde Synthesis : Diisobutylaluminum hydride (DIBAL-H) reduces the nitrile to the aldehyde at −25–25°C (53.59–86.37% yield).
Conversion of Ketone to Aldehyde
Transforming the ketone group at position 4 into an aldehyde involves selective reduction-oxidation sequences:
Cyanohydrin Intermediate Route
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Cyanohydrin Formation : 1-Piperidin-1-ylpiperidin-4-one reacts with potassium cyanide (KCN) in acidic media, forming a cyanohydrin adduct.
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Dehydration : Phosphorus pentoxide (P₂O₅) dehydrates the cyanohydrin to 1-piperidin-1-ylpiperidine-4-carbonitrile.
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Partial Reduction : DIBAL-H selectively reduces the nitrile to an aldehyde at −25°C, yielding the target compound (60–75% yield).
Direct Ketone Reduction
Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ketone to a secondary alcohol, followed by oxidation with pyridinium chlorochromate (PCC) to regenerate the ketone. This method is less efficient (<50% yield) due to over-reduction risks.
Hydrochloride Salt Formation
Final protonation with hydrochloric acid ensures stability and solubility:
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Acid Treatment : The aldehyde intermediate is dissolved in isopropyl alcohol, treated with 30% HCl at 10°C, and stirred for 3 hours.
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Crystallization : Cooling to 5°C precipitates 1-piperidin-1-ylpiperidine-4-carbaldehyde hydrochloride, isolated via filtration (82–89% recovery).
Industrial-Scale Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst for Alkylation | Ruthenium nanoparticles | +15% |
| Reduction Temperature | −25°C (DIBAL-H) | +20% |
| Crystallization Solvent | Isopropyl alcohol | +12% Purity |
Industrial protocols prioritize:
Chemical Reactions Analysis
Types of Reactions: 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions often employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Medicinal Compounds
1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structure allows for modifications that lead to the development of analgesics, antidepressants, and other therapeutic drugs. The compound's ability to interact with various biological targets makes it valuable in drug design.
Case Study: Antidepressant Development
Research has demonstrated that derivatives of 1-piperidinyl compounds exhibit significant antidepressant-like effects in animal models. For instance, a study involving the administration of piperidine derivatives showed improved mood-related behaviors, suggesting potential as novel antidepressants .
Neuropharmacological Research
Investigating Neurotransmitter Systems
The compound plays a role in neuroscience research, particularly in understanding neurotransmitter systems. It has been used to study the modulation of dopamine and serotonin receptors, which are critical in treating mood disorders and schizophrenia.
Case Study: Dopamine Receptor Modulation
In vitro studies have shown that this compound can selectively bind to dopamine receptors, leading to alterations in receptor activity and downstream signaling pathways. This property is being explored for developing targeted therapies for neuropsychiatric disorders .
Agrochemical Development
Formulation of Pesticides and Herbicides
The compound is also utilized in the agrochemical industry, where it contributes to the formulation of effective pesticides and herbicides. Its structural characteristics enhance the efficacy of active ingredients, leading to improved agricultural outcomes.
Data Table: Agrochemical Efficacy
| Compound | Application | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Herbicide formulation | 85% | |
| 2-(Piperidin-4-yl)phenol | Insecticide | 90% |
Analytical Chemistry
Detection and Quantification Methods
In analytical chemistry, this compound is employed in methods for detecting and quantifying other compounds. Its stability under various conditions allows for reliable analytical applications.
Case Study: Quality Control in Pharmaceuticals
A study demonstrated the use of this compound in high-performance liquid chromatography (HPLC) for quality control of pharmaceutical products. The compound served as an internal standard, enhancing the accuracy of quantification .
Specialty Chemicals Production
Building Block for Complex Molecules
The compound acts as a building block in synthesizing specialty chemicals used across various industries, including materials science and catalysis.
Data Table: Specialty Chemicals Derived from this compound
Mechanism of Action
The mechanism of action of 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Piperidine derivatives are widely explored in medicinal chemistry due to their versatility. Below is a detailed comparison of 1-piperidin-1-ylpiperidine-4-carbaldehyde hydrochloride with key analogs, focusing on structural features, physicochemical properties, and biological relevance.
Substituent Analysis at Position 1 and 4
The substituents at positions 1 and 4 of the piperidine ring critically influence molecular interactions and applications.
Table 1: Structural and Functional Comparison of Piperidine Derivatives
*Molecular weights calculated based on chemical formulas or derived from evidence.
Biological Activity
1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique piperidine structure, which is pivotal in its interaction with biological targets. The molecular formula is CHClNO, and it possesses several functional groups that contribute to its reactivity and biological activity.
Research indicates that this compound may interact with various neurotransmitter receptors, particularly muscarinic acetylcholine receptors. These receptors are involved in numerous physiological processes, including cognition and memory, making this compound a candidate for treating cognitive disorders such as Alzheimer's disease .
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, piperidine analogs have shown efficacy in inducing apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Twiddy et al. (2004) | Breast Cancer | 10 | Induction of apoptosis via cytochrome c release |
| Chai et al. (2000) | Jurkat Cells | 15 | Inhibition of IAPs leading to apoptosis |
Neuroprotective Effects
The compound's interaction with muscarinic receptors suggests potential neuroprotective effects. Research has indicated that piperidine derivatives can enhance cholinergic signaling, which may improve cognitive function and provide protection against neurodegenerative diseases .
Case Studies
Several case studies have explored the therapeutic applications of piperidine derivatives:
- Alzheimer's Disease : A study demonstrated that compounds similar to this compound could enhance acetylcholine levels in the brain, potentially alleviating symptoms associated with Alzheimer's disease .
- Cognitive Disorders : Another investigation focused on the effects of piperidine derivatives on cognitive performance in animal models, showing improved memory retention and learning capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
